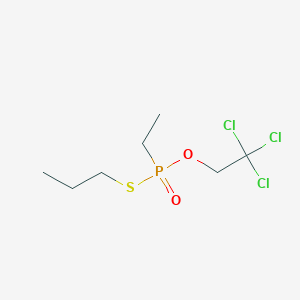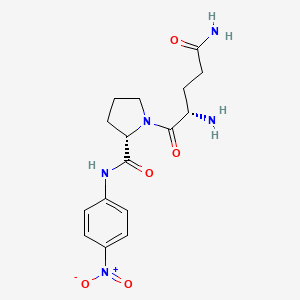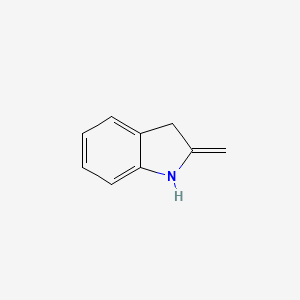
2-Methylidene-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylidene-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a fused ring system consisting of a benzene ring fused to a pyrrole ring, with a methylidene group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole structure . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction typically uses methanesulfonic acid as a catalyst under reflux conditions in methanol .
化学反应分析
Types of Reactions
2-Methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens and nitro groups are often used.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have significant biological and pharmacological activities .
科学研究应用
2-Methylidene-2,3-dihydro-1H-indole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are studied for their roles in cell signaling and metabolism.
Medicine: Many indole derivatives exhibit antiviral, anticancer, and antimicrobial properties
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methylidene-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it can inhibit certain enzymes involved in cancer cell proliferation .
相似化合物的比较
Similar Compounds
2-Methylindoline: Similar structure but lacks the methylidene group.
1H-Indole, 2,3-dihydro-: Another indole derivative with a similar core structure.
Uniqueness
2-Methylidene-2,3-dihydro-1H-indole is unique due to the presence of the methylidene group, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
属性
CAS 编号 |
91785-53-4 |
|---|---|
分子式 |
C9H9N |
分子量 |
131.17 g/mol |
IUPAC 名称 |
2-methylidene-1,3-dihydroindole |
InChI |
InChI=1S/C9H9N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,10H,1,6H2 |
InChI 键 |
FDVITFMRUUGIBF-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC2=CC=CC=C2N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


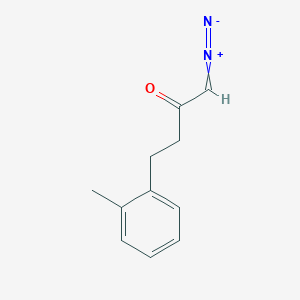
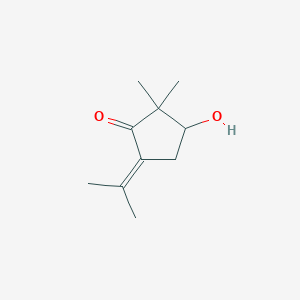
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
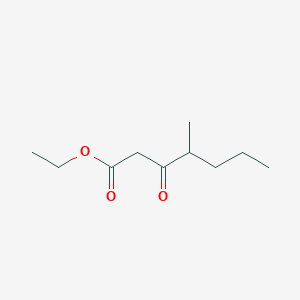
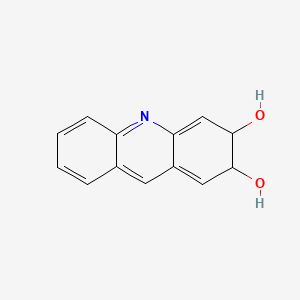
methanone](/img/structure/B14369681.png)
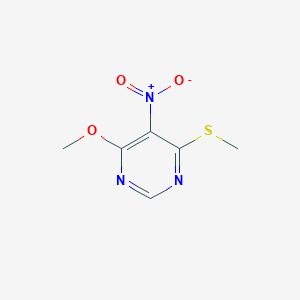
![{3-[(Dimethylamino)methyl]-2-methylphenyl}(phenyl)methanol](/img/structure/B14369685.png)
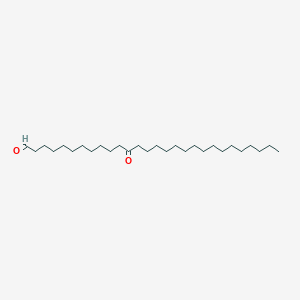
![Methyl 3-[(benzenesulfonyl)amino]-2-bromohexadecanoate](/img/structure/B14369694.png)

